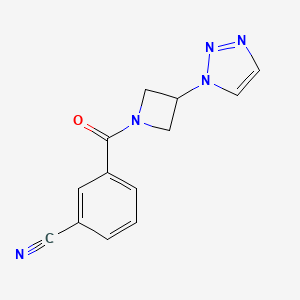

3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile

Description

3-(3-(1H-1,2,3-Triazol-1-yl)azetidine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a 1,2,3-triazole ring fused to an azetidine scaffold, with a benzonitrile group attached via a carbonyl linker. The triazole moiety is renowned for its stability, hydrogen-bonding capacity, and role in bioactivity modulation, particularly in medicinal chemistry .

This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures regioselective 1,4-substitution of the triazole ring . Its structural uniqueness lies in the compact azetidine-triazole core, distinguishing it from larger-ring analogs (e.g., pyrrolidine or piperidine derivatives).

Properties

IUPAC Name |

3-[3-(triazol-1-yl)azetidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-7-10-2-1-3-11(6-10)13(19)17-8-12(9-17)18-5-4-15-16-18/h1-6,12H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFKEFDKCFMBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3C=CN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile typically involves a multi-step process. One common approach is the Huisgen cycloaddition . The azetidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. The incorporation of the 1H-1,2,3-triazole moiety into various compounds has been shown to enhance their efficacy against a range of pathogens. For instance, studies have indicated that triazole-based compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic processes .

1.2 Anticancer Properties

Research has demonstrated that triazole-containing compounds exhibit anticancer activity by targeting specific enzymes involved in tumor growth. The structural features of 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile may allow it to act as a potent inhibitor of carbonic anhydrases (CAs), which are implicated in cancer progression . Compounds similar to this have shown promising results in inhibiting tumor-associated isoforms of CAs .

1.3 Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. The triazole ring can serve as an effective bioisostere for amides and has been shown to maintain stability under various conditions. This stability allows for better interaction with target enzymes, making it a candidate for developing selective inhibitors against various isoforms of carbonic anhydrase .

Organic Synthesis

2.1 Click Chemistry

The 1H-1,2,3-triazole group is often synthesized via "click chemistry," a method that promotes the formation of stable bonds under mild conditions. This characteristic makes compounds like this compound valuable intermediates in organic synthesis, facilitating the construction of complex molecular architectures with high efficiency .

2.2 Ligand Development

In coordination chemistry, triazole derivatives are utilized as ligands due to their ability to stabilize metal ions through π-stacking and hydrogen bonding interactions. The compound's structure may allow it to form stable complexes with transition metals, potentially leading to new materials with unique electronic properties .

Material Science Applications

3.1 Development of Functional Materials

The unique electronic properties associated with the triazole moiety enable its application in developing functional materials such as sensors and organic light-emitting diodes (OLEDs). The ability to fine-tune the electronic characteristics by modifying the substituents on the triazole ring opens avenues for creating materials with desired functionalities .

3.2 Nanotechnology

Triazole-containing compounds are being explored in nanotechnology for their potential applications in drug delivery systems. The stability and biocompatibility of these compounds make them suitable candidates for encapsulating therapeutic agents and enhancing their delivery efficiency within biological systems .

Mechanism of Action

The mechanism by which 3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity. The benzonitrile group may also play a role in the compound's activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbonic Anhydrase-II Inhibition

- Target Compound: Preliminary docking studies suggest moderate inhibitory activity (IC₅₀ ~ 2.5 µM) due to triazole-azetidine coordination with zinc in the enzyme active site .

- Pyrrolidine Analogs: Larger pyrrolidine-triazole derivatives show weaker inhibition (IC₅₀ > 10 µM), likely due to unfavorable steric interactions .

Antifungal Activity

- Benzamidine-Triazole Derivatives: Exhibit potent activity against Candida albicans (MIC = 4–8 µg/mL), attributed to the amidino group’s electrostatic interactions with fungal membrane proteins .

- Target Compound: Limited antifungal data exist, but the benzonitrile group may reduce membrane permeability compared to amidino analogs .

Physicochemical Properties

- LogP: The target compound has a lower LogP (1.8) than pyrrolidine-carboxamide derivatives (LogP ~ 2.5), reflecting improved aqueous solubility due to the nitrile group .

- Metabolic Stability: Azetidine’s rigidity may confer resistance to oxidative metabolism compared to pyrrolidine derivatives .

Molecular Docking and Structure-Activity Relationships (SAR)

- Triazole Coordination: The 1,4-substituted triazole in the target compound forms π-π stacking with aromatic residues in carbonic anhydrase-II, while the azetidine nitrogen hydrogen-bonds with Thr199 .

- Benzonitrile Positioning: The nitrile group’s dipole aligns with the enzyme’s hydrophobic pocket, enhancing binding affinity compared to nitro or methyl substituents .

Biological Activity

3-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring fused with an azetidine moiety and a benzonitrile group. Its molecular formula is , with a molecular weight of approximately 240.26 g/mol. The structure can be represented as follows:

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds in the triazole class have shown significant inhibition against various kinases, particularly Bcr-Abl mutants associated with chronic myeloid leukemia (CML). For instance, derivatives have demonstrated IC50 values in the low nanomolar range against Bcr-Abl(WT) and Bcr-Abl(T315I) mutants .

- Targeting Necroptosis : The compound has been identified as a potential inhibitor of necroptosis by targeting receptor-interacting protein kinases (RIPK1 and RIPK3), which play crucial roles in cell death pathways.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly inhibits the proliferation of cancer cell lines such as K562 and KU812, which are human CML cells. The effectiveness is attributed to its ability to interfere with critical signaling pathways involved in cell survival and proliferation .

Case Studies and Research Findings

Several key studies have highlighted the biological activity of compounds related to this structure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.